N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine is a compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in synthetic organic chemistry, medicinal chemistry, and industrial applications. This compound, with its unique structure, exhibits potential for various biological activities and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. For instance, the reaction between 2-aminophenol and an aldehyde in the presence of a base like potassium carbonate and an oxidant such as tert-butyl hydroperoxide can yield benzoxazole derivatives . The reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide under argon atmosphere with blue LED irradiation .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve large-scale reactions using metal catalysts, nanocatalysts, or ionic liquid catalysts. These methods ensure high yields and efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidants like tert-butyl hydroperoxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methyl cyanide or dimethyl sulfoxide under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoxazole derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine include:
- 6-fluoro-1,3-benzoxazol-2-amine
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13FN2O |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
N-cyclobutyl-6-fluoro-N-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C12H13FN2O/c1-15(9-3-2-4-9)12-14-10-6-5-8(13)7-11(10)16-12/h5-7,9H,2-4H2,1H3 |
InChI Key |
NDMLKNNCURDCPE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCC1)C2=NC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.